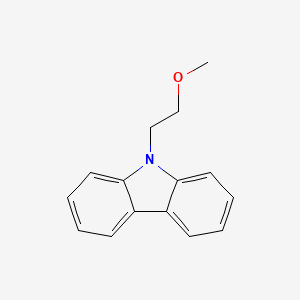![molecular formula C22H24O2 B15166754 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one CAS No. 185202-36-2](/img/structure/B15166754.png)
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a butoxy group, a dihydronaphthalene moiety, and a phenyl ethanone group
Méthodes De Préparation
The synthesis of 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, strong oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
This compound has several scientific research applications. . Additionally, it may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions. Its unique structure also makes it a valuable compound for studying the mechanisms of organic reactions and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets and pathways in chemical reactions. For example, in the Suzuki–Miyaura coupling reaction, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon–carbon bond . The specific molecular targets and pathways involved depend on the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as pinacol boronic esters and other naphthalene derivatives . These compounds share some structural similarities but differ in their reactivity and applications. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis, while naphthalene derivatives are commonly used in the production of dyes and pigments. The unique combination of functional groups in this compound makes it a distinct compound with specific applications in various fields.
Propriétés
Numéro CAS |
185202-36-2 |
|---|---|
Formule moléculaire |
C22H24O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-[4-(5-butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C22H24O2/c1-3-4-14-24-22-7-5-6-20-15-19(12-13-21(20)22)18-10-8-17(9-11-18)16(2)23/h5-11,15H,3-4,12-14H2,1-2H3 |
Clé InChI |
HJJDAEGYDFYTFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC2=C1CCC(=C2)C3=CC=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


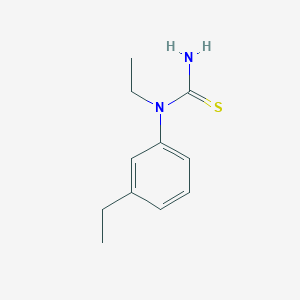
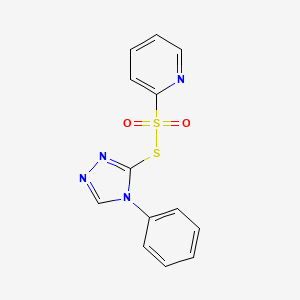
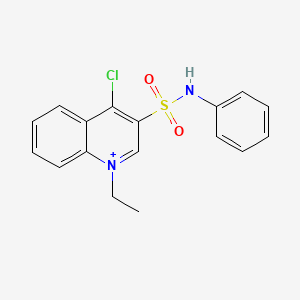
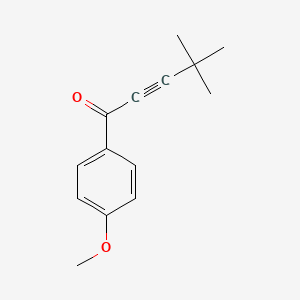
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)

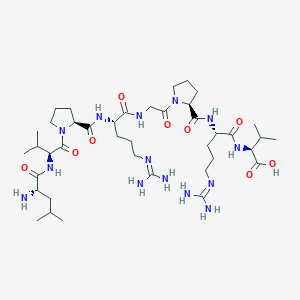

![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
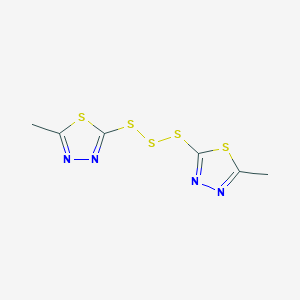
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
